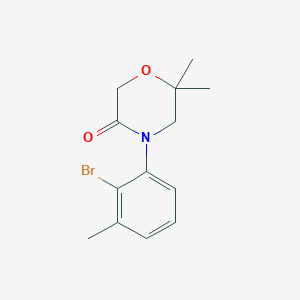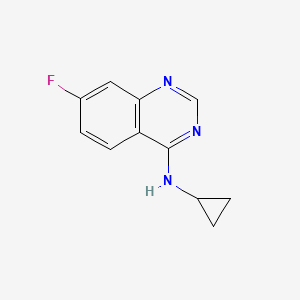
4-Phenylpyridine-2,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylpyridine-2,3-dicarboxylic acid is an organic compound that belongs to the class of pyridinedicarboxylic acids These compounds are characterized by the presence of two carboxylic acid groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyridine-2,3-dicarboxylic acid typically involves the oxidation of quinoline derivatives. One common method includes the use of aqueous sulfuric acid or nitric acid solutions with ozone at temperatures ranging from 0 to 50°C. The resulting peroxide solution is then reacted with an oxidizing agent at temperatures between 0 to 100°C. The pH of the reaction mixture is adjusted to 0.2 to 3, and the precipitated pyridinedicarboxylic acid is isolated .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale oxidation processes using similar reagents and conditions as described above. The use of catalytic amounts of manganese in the nitric acid oxidation of quinoline precursors has been shown to significantly enhance yields .
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenylpyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The phenyl group and pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ozone and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinolinic acid derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted pyridine and phenyl derivatives.
Aplicaciones Científicas De Investigación
4-Phenylpyridine-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Phenylpyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit glucose synthesis by interfering with key enzymes in the metabolic pathway . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting cellular processes.
Comparación Con Compuestos Similares
4-Phenylpyridine-2,3-dicarboxylic acid can be compared with other pyridinedicarboxylic acids, such as:
- Quinolinic acid (2,3-pyridinedicarboxylic acid)
- Lutidinic acid (2,4-pyridinedicarboxylic acid)
- Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
- Dipicolinic acid (2,6-pyridinedicarboxylic acid)
- Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
- Dinicotinic acid (3,5-pyridinedicarboxylic acid)
Uniqueness: The presence of a phenyl group at the 4-position of the pyridine ring in this compound distinguishes it from other isomers.
Propiedades
Fórmula molecular |
C13H9NO4 |
|---|---|
Peso molecular |
243.21 g/mol |
Nombre IUPAC |
4-phenylpyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C13H9NO4/c15-12(16)10-9(8-4-2-1-3-5-8)6-7-14-11(10)13(17)18/h1-7H,(H,15,16)(H,17,18) |
Clave InChI |
WHGQDTVMWHKFSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=NC=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(5-Aminopyridin-2-yl)amino]ethanol](/img/structure/B8745964.png)
![1-phenylethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate](/img/structure/B8745965.png)

![2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid](/img/structure/B8745990.png)



![2-(1-Hydroxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B8746054.png)





![2,5-Dimethyl-5,6-dihydroindeno[2,1-b]indole](/img/structure/B8746089.png)
